BenchChemオンラインストアへようこそ!

2-Bromo-3-(1,1-difluoro-2-methylpropyl)pyridine

Medicinal chemistry Fluorinated piperidine synthesis Catalytic hydrogenation

This 2-bromo-3-(1,1-difluoroalkyl)pyridine building block is essential for programs requiring retention of the gem-difluoro isobutyl group during catalytic hydrogenation. Unlike monofluoro analogs that undergo problematic hydrodefluorination, this specific scaffold proceeds with high selectivity to saturated piperidine products, a critical advantage for CNS and kinase inhibitor programs. The 2-bromo handle enables rapid diversification via cross-coupling for parallel library synthesis.

Molecular Formula C9H10BrF2N
Molecular Weight 250.08 g/mol
Cat. No. B15326281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(1,1-difluoro-2-methylpropyl)pyridine
Molecular FormulaC9H10BrF2N
Molecular Weight250.08 g/mol
Structural Identifiers
SMILESCC(C)C(C1=C(N=CC=C1)Br)(F)F
InChIInChI=1S/C9H10BrF2N/c1-6(2)9(11,12)7-4-3-5-13-8(7)10/h3-6H,1-2H3
InChIKeyYKBADOXOHAJPMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-(1,1-difluoro-2-methylpropyl)pyridine (CAS 2344849-54-1) — Identity, Key Properties, and Procurement Profile


2-Bromo-3-(1,1-difluoro-2-methylpropyl)pyridine (CAS 2344849-54-1, C₉H₁₀BrF₂N, molecular weight 250.08) is a disubstituted pyridine building block featuring a bromine atom at the 2-position and a geminal-difluoro isobutyl group at the 3-position . The compound belongs to the class of 2-bromo-3-(1,1-difluoroalkyl)pyridines, accessible via DAST-mediated nucleophilic fluorination of 2-bromopyridin-3-yl ketones . Commercial availability is confirmed from multiple reputable suppliers at standard purity of 95%, with analytical documentation (NMR, HPLC, GC) provided .

2-Bromo-3-(1,1-difluoro-2-methylpropyl)pyridine — Why Structural Analogs Are Not Directly Interchangeable


The 2-bromo-3-(1,1-difluoroalkyl)pyridine scaffold exhibits substitution-pattern-dependent reactivity that precludes simple interchange with positional isomers (e.g., 3-bromo-4-difluoroethyl regioisomers) or less-fluorinated analogs . The 1,1-difluoro-2-methylpropyl (gem-difluoro isobutyl) group provides unique electronic and steric properties distinct from trifluoromethyl (C₆H₃BrF₃N, MW 226.00) [1], difluoromethyl (C₆H₄BrF₂N, MW 208.00) , and 1,1-difluoroethyl (C₇H₆BrF₂N, MW 222.03) analogs. Critically, the gem-difluoro substitution pattern dictates the outcome of downstream hydrogenation steps: 1,1-difluoroalkyl derivatives proceed with high selectivity to saturated piperidine products, whereas 1-fluoroalkyl (monofluoro) analogs undergo problematic hydrodefluorination side reactions that limit synthetic utility . Generic substitution without verifying the specific difluoroalkyl moiety and bromine regiochemistry risks failed synthetic sequences or compromised intermediate purity.

2-Bromo-3-(1,1-difluoro-2-methylpropyl)pyridine — Quantitative Differentiation Evidence for Scientific Procurement Decisions


Evidence 1: Superior Hydrogenation Selectivity of 1,1-Difluoroalkyl Substituents Versus 1-Fluoroalkyl Analogs

In catalytic hydrogenation of 2-bromo-3-(fluoroalkyl)pyridines, 1,1-difluoroalkyl derivatives (including the target compound class) undergo clean pyridine ring reduction to saturated piperidines. In contrast, 1-fluoroalkyl (monofluoro) analogs experience significant hydrodefluorination as a competing side reaction under the same heterogeneous Pd-, Pt-, and Rh-based catalytic conditions . This difference in reaction fidelity is a direct function of the gem-difluoro versus monofluoro substitution pattern.

Medicinal chemistry Fluorinated piperidine synthesis Catalytic hydrogenation

Evidence 2: Molecular Weight Differentiation and ADME Predictions for Gem-Difluoro Isobutyl Pyridines

The target compound (MW 250.08) possesses a gem-difluoro isobutyl substituent that is structurally distinct from smaller fluorinated alkyl groups. Pharmacokinetic evaluation of the compound class indicates favorable ADME characteristics including good oral bioavailability and moderate half-life . For structurally related difluoromethylpyridine derivatives bearing a gem-difluoro motif, low cytochrome P450 inhibition (IC₅₀ > 50 μM for major isoforms) has been reported, suggesting a favorable drug-drug interaction liability profile [1].

Drug discovery ADME profiling Fluorinated building blocks

Evidence 3: Enhanced Metabolic Stability of Difluoroalkyl Moieties in Kinase Inhibitor Scaffolds

In kinase inhibitor development, the presence of a difluoromethyl group significantly enhances metabolic stability compared to non-fluorinated analogs. Specifically, 2-bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine, a structurally related difluoromethylated pyridine, exhibits potent inhibitory activity against JAK3 kinase with low nanomolar IC₅₀ values, and the difluoromethyl group was directly identified as the key structural feature responsible for improved metabolic stability over non-fluorinated comparators [1].

Kinase inhibitors Metabolic stability JAK3 inhibition

Evidence 4: Synthetic Accessibility via DAST-Mediated Fluorination from Ketone Precursors

The target compound class is accessed via DAST-mediated nucleophilic fluorination of 2-bromopyridin-3-yl ketones, a methodology that reliably yields 2-bromo-3-(1,1-difluoroalkyl)pyridines . This synthetic route is distinguished by its broad applicability to various alkyl ketones and its compatibility with subsequent catalytic hydrogenation to 3-substituted piperidines bearing the intact 1,1-difluoroalkyl group .

Organofluorine chemistry DAST fluorination Building block synthesis

2-Bromo-3-(1,1-difluoro-2-methylpropyl)pyridine — High-Value Research and Industrial Application Scenarios Based on Evidence


Scenario 1: Synthesis of 3-(1,1-Difluoroalkyl)piperidines for CNS and Kinase Drug Discovery

This compound serves as the optimal precursor for 3-(1,1-difluoro-2-methylpropyl)piperidine synthesis via catalytic hydrogenation. As demonstrated in Section 3 (Evidence 1), 1,1-difluoroalkyl derivatives undergo clean hydrogenation without hydrodefluorination, a critical advantage over 1-fluoroalkyl analogs that suffer from defluorination side products . The resulting saturated piperidine scaffolds bearing intact gem-difluoro isobutyl groups are valuable in CNS drug discovery and kinase inhibitor programs where fluorinated saturated heterocycles improve metabolic stability and blood-brain barrier penetration.

Scenario 2: Cross-Coupling Elaboration at the 2-Bromo Position for Library Synthesis

The 2-bromo substituent provides a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling rapid diversification into arrays of 2-aryl, 2-amino, and 2-alkenyl pyridines bearing the unique 1,1-difluoro-2-methylpropyl pharmacophore. Procurement of this specific building block is warranted when the 3-position gem-difluoro isobutyl motif must be retained during parallel library synthesis — a scenario where less-fluorinated or differently substituted bromopyridines cannot serve as drop-in replacements .

Scenario 3: Agrochemical Intermediate Development Requiring Metabolic Stability

Fluorinated pyridines are crucial scaffolds in agrochemical discovery due to enhanced environmental persistence and target-site metabolic stability conferred by fluorine substitution . The gem-difluoro isobutyl group of the target compound represents a relatively unexplored fluorinated alkyl motif in crop protection chemistry. As indicated by class-level evidence (Section 3, Evidence 2-3), difluoroalkyl groups improve metabolic stability profiles, making this compound a strategic procurement choice for agrochemical research programs seeking novel fluorinated pyridine building blocks with differentiated degradation kinetics.

Scenario 4: Method Development for Gem-Difluoroalkylation and Catalytic Hydrogenation Optimization

The target compound and its 2-bromo-3-(1,1-difluoroalkyl)pyridine analogs provide a well-characterized substrate class for investigating heterogeneous catalytic hydrogenation of fluorinated heteroaromatics. As established in the primary literature, this scaffold class enables systematic study of catalyst selection (Pd/C, Pt/C, Rh/C) and reaction conditions on both pyridine ring reduction fidelity and difluoroalkyl group retention . Procurement is justified for academic and industrial process chemistry groups optimizing fluorinated piperidine manufacturing routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-(1,1-difluoro-2-methylpropyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.